molecular formula C28H33NO3 B10949445 4-[(4-ethoxyphenoxy)methyl]-N-{1-[4-(propan-2-yl)phenyl]propyl}benzamide

4-[(4-ethoxyphenoxy)methyl]-N-{1-[4-(propan-2-yl)phenyl]propyl}benzamide

Cat. No.: B10949445
M. Wt: 431.6 g/mol
InChI Key: ZUWGYHUQWQWSHB-UHFFFAOYSA-N
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Description

4-[(4-ETHOXYPHENOXY)METHYL]-N-[1-(4-ISOPROPYLPHENYL)PROPYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ETHOXYPHENOXY)METHYL]-N-[1-(4-ISOPROPYLPHENYL)PROPYL]BENZAMIDE typically involves multiple steps:

    Formation of the Ethoxyphenoxy Intermediate: The initial step involves the reaction of 4-ethoxyphenol with an appropriate halomethylating agent under basic conditions to form the 4-ethoxyphenoxy methyl intermediate.

    Coupling with Isopropylphenyl Propylamine: The intermediate is then coupled with 1-(4-isopropylphenyl)propylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Final Benzamide Formation: The final step involves the reaction of the coupled product with benzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[(4-ETHOXYPHENOXY)METHYL]-N-[1-(4-ISOPROPYLPHENYL)PROPYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide).

Major Products Formed

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-[(4-ETHOXYPHENOXY)METHYL]-N-[1-(4-ISOPROPYLPHENYL)PROPYL]BENZAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure suggests potential activity as a ligand for certain receptors or enzymes.

Medicine

In medicinal chemistry, 4-[(4-ETHOXYPHENOXY)METHYL]-N-[1-(4-ISOPROPYLPHENYL)PROPYL]BENZAMIDE could be investigated for its potential therapeutic effects. Benzamides are known for their pharmacological activities, and this compound may exhibit similar properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-[(4-ETHOXYPHENOXY)METHYL]-N-[1-(4-ISOPROPYLPHENYL)PROPYL]BENZAMIDE would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-METHOXYPHENOXY)METHYL]-N-[1-(4-ISOPROPYLPHENYL)PROPYL]BENZAMIDE
  • 4-[(4-ETHOXYPHENOXY)METHYL]-N-[1-(4-METHYLPHENYL)PROPYL]BENZAMIDE
  • 4-[(4-ETHOXYPHENOXY)METHYL]-N-[1-(4-ISOPROPYLPHENYL)BUTYL]BENZAMIDE

Uniqueness

4-[(4-ETHOXYPHENOXY)METHYL]-N-[1-(4-ISOPROPYLPHENYL)PROPYL]BENZAMIDE is unique due to the presence of both ethoxy and isopropylphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural features could influence its reactivity, binding affinity, and overall activity in various applications.

Properties

Molecular Formula

C28H33NO3

Molecular Weight

431.6 g/mol

IUPAC Name

4-[(4-ethoxyphenoxy)methyl]-N-[1-(4-propan-2-ylphenyl)propyl]benzamide

InChI

InChI=1S/C28H33NO3/c1-5-27(23-13-11-22(12-14-23)20(3)4)29-28(30)24-9-7-21(8-10-24)19-32-26-17-15-25(16-18-26)31-6-2/h7-18,20,27H,5-6,19H2,1-4H3,(H,29,30)

InChI Key

ZUWGYHUQWQWSHB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C(C)C)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)OCC

Origin of Product

United States

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